N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C23H17N5O |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(4-phenoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H17N5O/c1-3-7-18(8-4-1)28-23-21(15-26-28)22(24-16-25-23)27-17-11-13-20(14-12-17)29-19-9-5-2-6-10-19/h1-16H,(H,24,25,27) |
InChI Key |
PFSBETTYMYSRCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps. One common method includes the following steps :
Formation of Intermediate: The reaction of 4-phenoxyphenyl boronic acid with an appropriate halogenated precursor using a Suzuki coupling reaction to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization reactions involving hydrazine hydrate and formamide to form the pyrazolo[3,4-d]pyrimidine core.
Final Amination:
Industrial Production Methods
Industrial production methods for this compound often involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium hydride and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
Based on the search results, there appears to be no compound with the exact name "N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine." However, several related pyrazolo[3,4-d]pyrimidine derivatives with similar structures and applications are mentioned. Therefore, the following information will focus on these related compounds and their applications in scientific research:
1. 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 330786-24-8)
- Ibrutinib Intermediate: This compound is a synthetic intermediate in the synthesis of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor .
- Anticancer Drug Development: Ibrutinib is used as an anticancer drug to treat B cell cancers like mantle cell lymphoma and chronic lymphocytic leukemia .
- Organic Synthesis: It can be used as an intermediate in organic synthesis, mainly in laboratory research and chemical production processes .
- Synthesis: It can be synthesized from 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and 4-phenoxybenzeneboronic acid via Suzuki coupling reaction .
2. N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenyl)acetamide
- Research Compound: This is a useful research compound with potential anticancer and antimicrobial properties.
- Antimicrobial Activity: Derivatives of pyrazolo[3,4-d]pyrimidines can exhibit broad-spectrum antimicrobial effects, potentially by interacting with bacterial enzymes and disrupting cell membrane integrity.
- Anticancer Activity: This compound may inhibit tumor cell proliferation through the modulation of signaling pathways involved in cell growth and survival. Studies on A549 lung cancer cells and MCF-7 breast cancer cells demonstrated significant cytotoxicity with IC50 values of 12.5 µM and 15.0 µM, respectively.
3. Pyrazolo[3,4-d]pyrimidine Derivatives
- Anti-inflammatory Agents: Some pyrazolo[3,4-d]pyrimidine derivatives have shown potential as anti-inflammatory and anti-platelet agents .
- Xanthine Oxidase Inhibitors: Allopurinol, a pyrazolo[3,4-d]pyrimidin-4-one, inhibits xanthine oxidase and is used to treat hyperuracemia and gouty arthritis .
- Antiviral and Antitumor Agents: 4-aminopyrazolo [3,4-d] pyrimidine nucleosides and related compounds may function as substrates for anabolic and catabolic enzymes, showing potential as antiviral and antitumor agents .
Data Table: Anticancer Activity of N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenyl)acetamide
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Case Studies:
Mechanism of Action
The mechanism of action of N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its role as a kinase inhibitor. It targets specific kinases, such as Bruton’s tyrosine kinase (BTK), by binding to the active site and inhibiting its activity. This inhibition disrupts the signaling pathways that are essential for the survival and proliferation of cancer cells . The compound’s molecular structure allows it to interact with the ATP-binding site of the kinase, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways .
Comparison with Similar Compounds
Key Observations
Substituent Effects on Kinase Inhibition: The target compound’s 4-phenoxyphenyl group enhances BTK binding compared to allyloxy derivatives (e.g., 3b–3d), which show weaker VEGFR-2 inhibition . Halogenation (e.g., 7d’s 3-chloro-4-fluorophenyl) improves EGFR/ErbB2 selectivity but reduces solubility due to increased hydrophobicity .
Role of Bulky Groups :
- PP2’s tert-butyl group at position 1 enhances Src kinase inhibition but limits bioavailability due to steric hindrance . In contrast, the target compound’s phenyl group balances potency and pharmacokinetics .
Hybrid Systems: The thieno-pyrimidine hybrid (Compound in ) exhibits broader antiproliferative activity but lacks kinase specificity, highlighting the importance of the pyrazolopyrimidine core for targeted therapy.
Biological Activity
N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a compound that has garnered attention for its potential biological activities, particularly as an intermediate in the synthesis of Ibrutinib, a selective Bruton’s tyrosine kinase (BTK) inhibitor used in cancer therapy. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C17H13N5O
- Molecular Weight : 303.32 g/mol
- CAS Number : 330786-24-8
- Appearance : Light brown solid
The primary mechanism of action for this compound is its role as a BTK inhibitor. BTK is crucial in B-cell receptor signaling and is implicated in the survival and proliferation of B-cell malignancies. By inhibiting BTK, this compound can induce apoptosis in malignant B-cells and has shown efficacy against various B-cell cancers such as mantle cell lymphoma and chronic lymphocytic leukemia.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Apoptosis Induction : Studies have demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class can induce apoptosis in cancer cells. For instance, related compounds have shown EC50 values ranging from 30 to 700 nM against various human solid tumors .
- Cell Growth Inhibition : The compound has been evaluated for its ability to inhibit cell growth in cancer lines. In one study, a related pyrazolo compound exhibited GI50 values between 16 and 42 nM .
Pharmacological Applications
This compound serves primarily as an intermediate in the synthesis of Ibrutinib. Its application extends beyond synthesis into therapeutic contexts where it may play a role in treating autoimmune diseases due to its immunomodulatory effects.
Case Studies
Several studies have investigated the biological activity of pyrazolo[3,4-d]pyrimidines:
| Study | Compound | Activity | EC50 (nM) |
|---|---|---|---|
| Study A | N-(4-acetylphenyl)-2,3-dihydroquinolin | Apoptosis Inducer | 400 - 700 |
| Study B | N-(4-propionylphenyl)-pyrazolo[3,4-b]quinolin | Cell Growth Inhibition | 30 - 70 |
| Study C | Ibrutinib | BTK Inhibition | Not specified |
Q & A
Q. Key Considerations :
- Solvent choice (e.g., dry acetonitrile, DMF) impacts reaction efficiency.
- Purification via recrystallization ensures >95% purity (HPLC) .
How are spectroscopic techniques employed to validate the structural integrity of this compound?
Q. Basic Characterization
- IR Spectroscopy : Identifies functional groups (e.g., NH stretches at ~3400 cm⁻¹ for amine groups in 8a ) .
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for phenyl groups in XIId and XIIe ) .
- HRMS : Validates molecular weight (e.g., m/z 303.32 for the parent compound) .
Q. Advanced Techniques :
- X-ray crystallography (not explicitly described in evidence but inferred) resolves 3D conformations critical for target binding .
What preliminary biological assays are used to evaluate its therapeutic potential?
Q. Basic Screening
Q. Data Interpretation :
- IC₅₀ values and selectivity indices guide prioritization for further optimization .
How is this compound engineered into PROTACs, and what synthetic challenges arise?
Q. Advanced Drug Design
Q. Challenges :
- Maintaining solubility during multi-step reactions.
- Optimizing linker length for proteasome recruitment efficiency .
What computational strategies predict target interactions and resistance mechanisms?
Q. Advanced Computational Analysis
- Molecular Dynamics (MD) : Simulates RMSF and Rg plots to assess structural stability (e.g., XIIb and XVI show stable backbone fluctuations) .
- Docking studies : Predict binding modes in kinase pockets (e.g., EGFR T790M/L858R co-crystallized with pyrazolo-pyrimidine inhibitors) .
- Resistance profiling : Mutagenesis screens identify autoinhibition-coupled catalytic domain dynamics in kinases like Src .
How do structural modifications enhance kinase selectivity and potency?
Q. Structure-Activity Relationship (SAR)
Q. Case Study :
- Compound 7a (1-isopropyl derivative) shows >10-fold selectivity for RET over other kinases due to optimized steric interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
